N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound and similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole nucleus, which is a nitrogenous heterocyclic moiety . This nucleus is present as a central structural component in a number of drug classes .Scientific Research Applications
Antihistaminic and Anti-inflammatory Properties
- Compounds similar to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. Notably, certain fused pyridazines, like 6a, demonstrated potent antihistaminic activity without blocking central H(1) receptors, contrasting with their complete blockade of peripheral H(1) receptors. This compound also inhibited eosinophil infiltration in the skin, marking its potential as a therapeutic agent for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Anticonvulsant Activity
- Analogues of a similar compound were synthesized and tested for anticonvulsant activity. These studies found that variations in anti-MES (maximal electroshock-induced seizures) activity among different heterocycles were not attributed to differences in pKa or lipophilicity. The diverse calculated electrostatic isopotential maps of these heterocycles might be linked to their optimal anticonvulsant activities (Kelley et al., 1995).
Cancer Immunotherapy and Antifibrotic Agent
- Research on a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles led to the discovery of a potent inhibitor of TGF-β type I receptor kinase, demonstrating high selectivity and oral bioavailability. This inhibitor, known as EW-7197, has potential applications as a cancer immunotherapeutic and antifibrotic agent (Jin et al., 2014).
Antimicrobial and Antioxidant Activity
- Novel pyridine and fused pyridine derivatives, including triazolopyridines, were synthesized and exhibited moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds showed antimicrobial and antioxidant activities, indicating their potential use in related therapeutic areas (Flefel et al., 2018).
Antitumor and Antimicrobial Activities
- Research involving N-arylpyrazole-containing enaminones led to the synthesis of substituted pyridine derivatives with notable antitumor and antimicrobial activities. Certain compounds demonstrated inhibition effects comparable to 5-fluorouracil on human breast and liver carcinoma cell lines (Riyadh, 2011).
Mechanism of Action
Target of Action
The compound, also known as N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide, is a heterocyclic compound. Heterocyclic compounds, particularly those containing a triazole nucleus, are known to bind readily in the biological system with a variety of enzymes and receptors . .
Mode of Action
Triazole compounds are known for their versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may have multiple molecular and cellular effects.
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-19(13-4-3-5-14-18(13)28-11-10-27-14)20-12-17-22-21-15-6-7-16(23-25(15)17)24-8-1-2-9-24/h3-7H,1-2,8-12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZUZMLZSMKWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=C5C(=CC=C4)OCCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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